8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
Properties
IUPAC Name |
8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATUYNYKDFYZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-step process. One common method includes the cyclization of intermediate compounds. For instance, the preparation can be achieved by reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions (e.g., calcium hydroxide in dioxane) followed by cyclization using sodium hydride in dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, compounds derived from 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one have been evaluated for their ability to reduce inflammation in various experimental models, demonstrating promising results comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Research has demonstrated that pyrazole derivatives can exhibit potent antibacterial and antifungal effects. For example, compounds similar to this compound have shown efficacy against Escherichia coli, Staphylococcus aureus, and Candida albicans .
Anticancer Activity
The anticancer potential of chromeno-pyrazole derivatives is another area of active research. Studies have reported that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some derivatives have been identified as effective against breast cancer (MCF-7) and cervical cancer (HeLa) cells in vitro .
Case Study 1: Anti-inflammatory Evaluation
A study conducted by Bandgar et al. synthesized several pyrazole derivatives based on chromeno structures and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives exhibited significant inhibition of edema formation compared to control groups .
Case Study 2: Antimicrobial Testing
In another investigation, Bekhit et al. focused on the synthesis of thiazolyl pyrazole derivatives and tested their antimicrobial activity against common bacterial strains. The study highlighted the effectiveness of certain derivatives derived from chromeno-pyrazoles in inhibiting bacterial growth .
Case Study 3: Anticancer Screening
A recent publication detailed the synthesis of trisubstituted pyrazole derivatives that were tested for their anticancer properties using MTT assays on various cancer cell lines. Compounds containing the chromeno-pyrazole framework showed significant cytotoxicity against MCF-7 cells, suggesting potential for development as anticancer agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromeno Ring
Table 1: Substituent Effects on Chromeno[2,3-c]pyrazol-3-one Derivatives
Key Observations :
- Methoxy vs. Chloro : The 8-methoxy group improves solubility compared to chloro substituents, which may enhance bioavailability .
- Hydroxy Group : 5-Hydroxy derivatives exhibit excited-state intramolecular proton transfer (ESIPT), making them suitable for fluorescent probes, unlike the methoxy analog .
- Thiopyrano Derivatives: Sulfur substitution reduces hydrogen-bonding capacity but increases metabolic stability .
Pyrazole Core Modifications
Table 2: Pyrazole Substituent Impact
Key Observations :
- Phenyl Group : The 2-phenyl substituent facilitates π-π stacking in enzyme binding pockets, common in anticancer agents .
- Schiff Bases : Imine linkages in pyrazol-3-one derivatives enhance antimicrobial efficacy via metal chelation .
Table 3: Reported Activities of Chromeno[2,3-c]pyrazol-3-one Derivatives
Key Observations :
Biological Activity
8-Methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound belonging to the chromeno-pyrazole class. Its unique structure, characterized by a chromene ring fused with a pyrazole ring, presents significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of methoxy and phenyl groups enhances its chemical properties and biological interactions.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds within the pyrazole family exhibit significant antioxidant properties. The antioxidant activity of this compound has been suggested through its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress.
2. Antimicrobial Activity
Studies have shown that chromeno-pyrazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections.
3. Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further investigation is needed to elucidate its mechanisms of action.
4. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, its interaction with dihydroorotate dehydrogenase (DHODH) has been documented, suggesting potential as an immunosuppressive agent .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including cyclization reactions. One common method includes:
- Preparation of Intermediates : Reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions.
- Cyclization : Using sodium hydride in dimethylformamide (DMF) to facilitate the formation of the chromeno-pyrazole structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, starting from 1-chloro-4-methoxybenzene, sequential Claisen-Schmidt condensation and heterocyclization with hydrazine hydrate yield the chromeno-pyrazol-3-one core. Key intermediates are characterized using:
-
1H/13C NMR to confirm regiochemistry and substituent positions.
-
Mass spectrometry (MS) for molecular ion verification.
-
Elemental analysis to validate purity.
-
X-ray crystallography (e.g., SHELXL refinement ) for unambiguous structural determination .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Characterization Tools |
|---|---|---|---|
| 1 | 1-chloro-4-methoxybenzene, Knoevenagel condensation | 75–80 | TLC, NMR |
| 2 | Hydrazine hydrate, ethanol reflux | 60–65 | MS, Elemental Analysis |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture).
- Structure Solution : SHELXS/SHELXD for phase problem resolution .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : ORTEP-3 for graphical representation and CIF file generation .
- Critical Parameters :
- R-factor (<5% for high-quality data).
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) to interpret supramolecular packing .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodology :
- Disordered Moieties : Use PART instructions in SHELXL to model split positions, constrained via similarity restraints .
- Twinning : Apply TWIN/BASF commands in SHELXL for detwinning (common in high-symmetry space groups).
- Validation Tools :
- PLATON for symmetry checks.
- Mercury CSD for intermolecular interaction analysis .
Q. How are bioactivity assays designed to evaluate the fungicidal/insecticidal potential of this compound?
- Methodology :
- Fungicidal Testing :
- Strains : Fusarium oxysporum, Botrytis cinerea (common agricultural pathogens).
- Protocol : Agar dilution method (50 ppm concentration), IC50 determination via probit analysis .
- Insecticidal Testing :
- Models : Spodoptera litura (leaf-dip method).
- Metrics : Mortality rates at 72 hours, compared to positive controls (e.g., chlorpyrifos) .
- Data Interpretation :
| Compound | Fungal Growth Inhibition (%) | Insect Mortality (%) |
|---|---|---|
| 8-methoxy derivative | 65–70 | 20–25 |
| Positive Control | 85 (Carbendazim) | 95 (Chlorpyrifos) |
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for chromeno-pyrazol-3-one derivatives?
- Methodology :
- Substituent Scanning : Systematic variation of substituents (e.g., methoxy vs. nitro groups at position 8).
- Computational Modeling :
- DFT Calculations : To correlate electronic effects (e.g., HOMO-LUMO gaps) with bioactivity .
- Molecular Docking : Identify binding modes in fungal cytochrome P450 targets .
- Example SAR Trend :
| Substituent (Position 8) | Fungicidal Activity (IC50, μM) | Electron-Withdrawing Character |
|---|---|---|
| -OCH3 | 12.5 | Moderate |
| -NO2 | 8.3 | High |
Q. How can reproducibility issues in synthetic yields or spectral data be troubleshooted?
- Methodology :
- Reaction Optimization :
- Solvent Screening : Ethanol vs. DMF for cyclization efficiency.
- Catalyst Additives : p-TSA for acid-mediated cyclization .
- Analytical Cross-Validation :
- 2D NMR (COSY, HSQC) : To confirm coupling patterns in complex spectra.
- LC-MS/MS : Detect trace impurities (e.g., hydrazine byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
